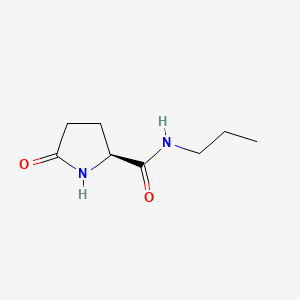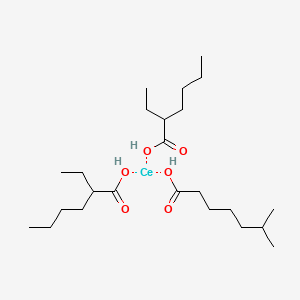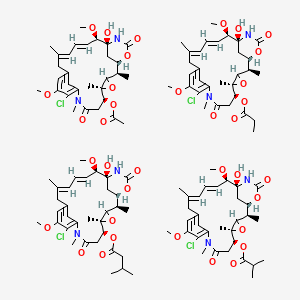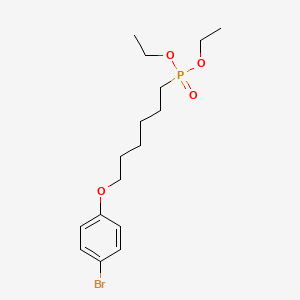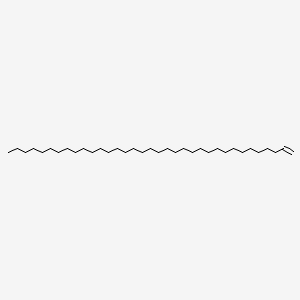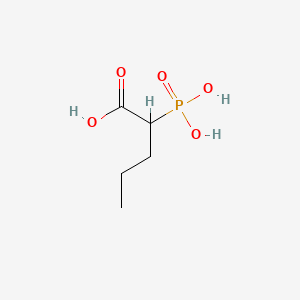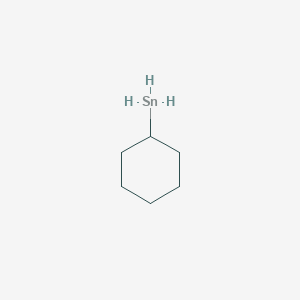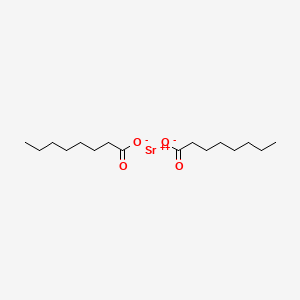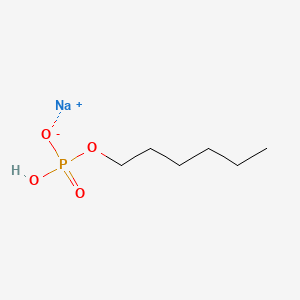
Phosphoric acid, hexyl ester, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric acid, hexyl ester, sodium salt, also known as sodium hexyl hydrogen phosphate, is an organic compound with the molecular formula C6H14NaO4P. This compound is a type of phosphate ester, which are derivatives of phosphoric acid where one or more of the hydrogen atoms are replaced by organic groups. Phosphate esters are significant in various biochemical processes and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphoric acid, hexyl ester, sodium salt can be synthesized through the esterification of phosphoric acid with hexanol in the presence of a catalyst. The reaction typically involves heating phosphoric acid and hexanol with a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The resulting hexyl phosphate is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactors where phosphoric acid and hexanol are continuously fed into the system. The reaction is catalyzed by sulfuric acid, and the product is subsequently neutralized with sodium hydroxide. The final product is purified through distillation or crystallization processes to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
Phosphoric acid, hexyl ester, sodium salt undergoes several types of chemical reactions, including:
Hydrolysis: This compound can undergo hydrolysis in the presence of water, breaking down into phosphoric acid and hexanol.
Substitution Reactions: The ester group in this compound can participate in nucleophilic substitution reactions, where the hexyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve nucleophiles such as amines or alcohols under mild heating conditions.
Major Products
Aplicaciones Científicas De Investigación
Phosphoric acid, hexyl ester, sodium salt has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of phosphoric acid, hexyl ester, sodium salt involves its ability to interact with various molecular targets through its phosphate ester group. In biochemical systems, it can participate in phosphorylation reactions, transferring its phosphate group to other molecules, which is crucial in energy transfer and signal transduction pathways . The hexyl group provides hydrophobic properties, making it useful in surfactant applications .
Comparación Con Compuestos Similares
Phosphoric acid, hexyl ester, sodium salt can be compared with other phosphate esters such as:
Phosphoric acid, butyl ester, sodium salt: Similar in structure but with a shorter alkyl chain, leading to different solubility and surfactant properties.
Phosphoric acid, octyl ester, sodium salt: Has a longer alkyl chain, providing greater hydrophobicity and different applications in emulsification.
Phosphoric acid, ethyl ester, sodium salt: With an even shorter alkyl chain, it is used in different biochemical and industrial contexts.
The uniqueness of this compound lies in its balanced hydrophilic and hydrophobic properties, making it versatile for various applications .
Propiedades
Número CAS |
85480-29-1 |
|---|---|
Fórmula molecular |
C6H14NaO4P |
Peso molecular |
204.14 g/mol |
Nombre IUPAC |
sodium;hexyl hydrogen phosphate |
InChI |
InChI=1S/C6H15O4P.Na/c1-2-3-4-5-6-10-11(7,8)9;/h2-6H2,1H3,(H2,7,8,9);/q;+1/p-1 |
Clave InChI |
QDZFJQPFGZWVHR-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCOP(=O)(O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


